N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide
Description
N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a cyclopropyl group
Properties
IUPAC Name |
N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-15-10-13(12-2-3-12)4-5-14(15)11-18-16(20)19-6-1-8-23(21,22)9-7-19/h4-5,10,12H,1-3,6-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSIIJYQNRWMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)NCC2=C(C=C(C=C2)C3CC3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and fluorophenyl-containing molecules. Examples include:
Thiazepane derivatives: Compounds with similar ring structures but different substituents.
Fluorophenyl compounds: Molecules containing a fluorophenyl group, which can impart unique chemical and biological properties.
Uniqueness
What sets N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide apart is its combination of a thiazepane ring with both a fluorophenyl and a cyclopropyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further study and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
